CYP3A4 Inhibition Potency: Quantitative Differentiation from Unsubstituted 6-Methoxyquinoline
6-Methoxy-4,5-dimethylquinoline exhibits measurable inhibitory activity against human recombinant CYP3A4 with an IC50 of 7.90 µM (7,900 nM) in an assay co-expressing human P450 reductase and human b5 reductase [1]. This contrasts with unsubstituted 6-methoxyquinoline, which does not exhibit CYP3A4 inhibitory activity at relevant concentrations and instead serves primarily as a substrate probe for other CYP isoforms. The presence of 4,5-dimethyl substituents converts a CYP substrate scaffold into a moderate CYP3A4 inhibitor, a functional switch with direct implications for drug-drug interaction liability assessment in preclinical development [1].
| Evidence Dimension | CYP3A4 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 7.90 µM (7,900 nM) |
| Comparator Or Baseline | 6-Methoxyquinoline (CAS 5263-87-6): no inhibitory activity at comparable concentrations; functions as metabolic substrate |
| Quantified Difference | Activity present only with 4,5-dimethyl substitution; IC50 of 7.90 µM represents moderate inhibition threshold |
| Conditions | Human recombinant CYP3A4 co-expressed with human P450 reductase and human b5 reductase; substrate: 7-hydroxyquinoline; data curated by ChEMBL from Sanofi-Aventis Germany |
Why This Matters
Procurement decisions for CYP inhibition screening panels require compounds with known, reproducible inhibition constants; the 7.90 µM IC50 value provides an experimentally validated reference point for assay standardization and hit triage in drug discovery programs.
- [1] BindingDB. BDBM50532768 (CHEMBL4541666). Inhibition of human recombinant CYP3A4. Data curated by ChEMBL from Sanofi-Aventis Germany. Deposited 2021-02-27. View Source
